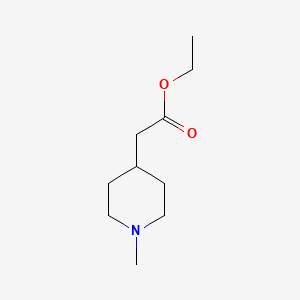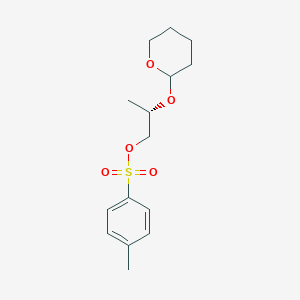
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate is an organic compound that features a tetrahydropyranyl ether protecting group and a tosylate leaving group. This compound is often used in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Tetrahydro-2H-pyran-2-yl)oxy)propyl 4-methylbenzenesulfonate typically involves the following steps:
Protection of Alcohol: The starting material, an alcohol, is reacted with dihydropyran in the presence of an acid catalyst to form the tetrahydropyranyl ether.
Tosylation: The protected alcohol is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine to form the tosylate ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in controlling the reaction parameters more precisely.
Types of Reactions:
Substitution Reactions: The tosylate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions. For example, it can react with nucleophiles such as amines or thiols to form new carbon-nitrogen or carbon-sulfur bonds.
Deprotection Reactions: The tetrahydropyranyl ether can be removed under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles.
Acid Catalysts: Hydrochloric acid or p-toluenesulfonic acid for deprotection.
Bases: Pyridine or triethylamine for tosylation.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can be amines, ethers, or thioethers.
Deprotected Alcohols: When the tetrahydropyranyl group is removed, the major product is the free alcohol.
Chemistry:
Protecting Group: Used to protect alcohols during multi-step organic syntheses.
Intermediate: Acts as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Drug Synthesis: Used in the synthesis of pharmaceutical compounds where protection of functional groups is necessary.
Bioconjugation: Employed in the modification of biomolecules for research purposes.
Industry:
Material Science: Utilized in the preparation of polymers and other materials where specific functional groups need to be protected during synthesis.
作用機序
The compound exerts its effects primarily through its functional groups:
Tetrahydropyranyl Ether: Protects alcohols by forming a stable, acid-labile ether.
Tosylate Group: Acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds.
Molecular Targets and Pathways:
Alcohol Protection: The tetrahydropyranyl group protects hydroxyl groups from unwanted reactions.
Nucleophilic Substitution:
類似化合物との比較
Methanesulfonates: Similar to tosylates but with a methanesulfonyl group instead of a p-toluenesulfonyl group.
Triflates: Contain a trifluoromethanesulfonyl group, which is an even better leaving group than tosylates.
Uniqueness:
Tetrahydropyranyl Protection: The use of the tetrahydropyranyl group provides a unique combination of stability and ease of removal under acidic conditions.
Tosylate Leaving Group: The tosylate group is a versatile leaving group that can participate in a wide range of substitution reactions, making the compound highly useful in synthetic chemistry.
This compound’s dual functionality as both a protecting group and a reactive intermediate makes it a valuable tool in organic synthesis and various scientific research applications.
特性
IUPAC Name |
[(2S)-2-(oxan-2-yloxy)propyl] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5S/c1-12-6-8-14(9-7-12)21(16,17)19-11-13(2)20-15-5-3-4-10-18-15/h6-9,13,15H,3-5,10-11H2,1-2H3/t13-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRBILLHZJTIAZ-CFMCSPIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](C)OC2CCCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471145 |
Source


|
| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42274-61-3 |
Source


|
| Record name | (2S)-2-[(Oxan-2-yl)oxy]propyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50471145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
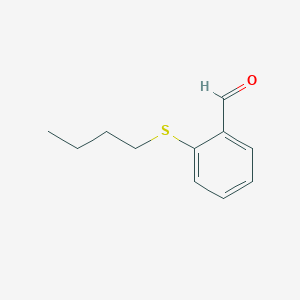
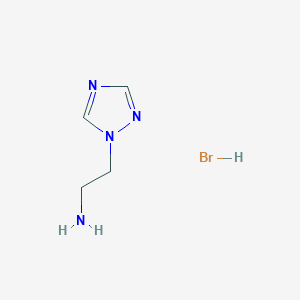
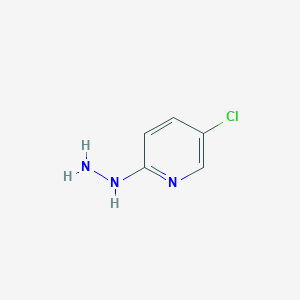
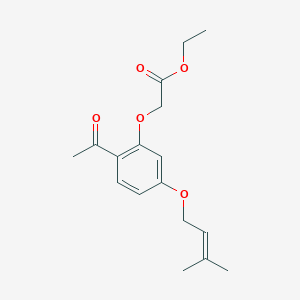
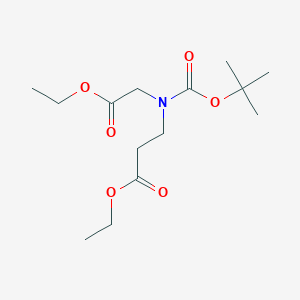
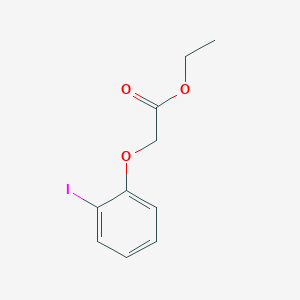
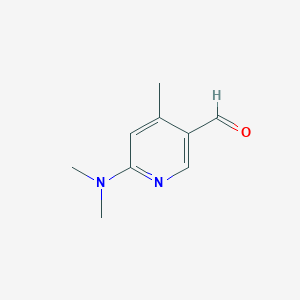
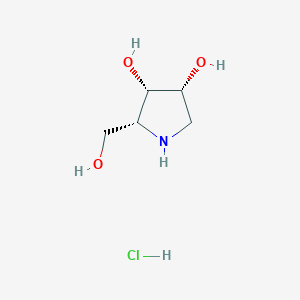
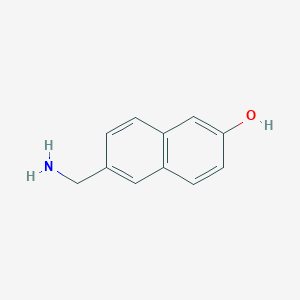
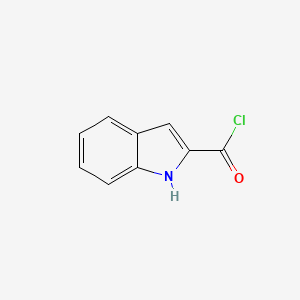
![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)
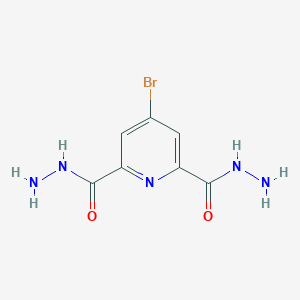
![2-Chloro-5-methoxybenzo[d]oxazole](/img/structure/B1314652.png)
